

# **cis-3-(Boc-amino)cyclohexanecarboxylic acid**

## **physical properties**

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### **Compound of Interest**

**Compound Name:** 3-(Boc-amino)cyclohexanecarboxylic acid

**Cat. No.:** B050724

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### An In-depth Technical Guide to the Physical Properties of **cis-3-(Boc-amino)cyclohexanecarboxylic Acid**

**Abstract:** This technical guide provides a comprehensive overview of the core physical and chemical properties of **cis-3-(Boc-amino)cyclohexanecarboxylic acid**, a critical building block in modern medicinal chemistry and peptide synthesis. As a conformationally constrained amino acid, its physicochemical characteristics—such as solubility, melting point, and acidity—are paramount for its effective application in drug design, synthesis, and formulation. This document synthesizes empirical data with established analytical methodologies, offering researchers and drug development professionals a practical reference for handling, characterizing, and utilizing this compound. Detailed, field-proven protocols for key analytical procedures are provided to ensure reliable and reproducible results in the laboratory.

## **Introduction: A Key Intermediate in Drug Discovery**

**Cis-3-(Boc-amino)cyclohexanecarboxylic acid** is a non-natural, alicyclic  $\beta$ -amino acid derivative. The presence of the cyclohexane scaffold introduces conformational rigidity, a desirable trait in drug design for optimizing binding affinity and metabolic stability. It serves as a key intermediate in the synthesis of cis-3-aminocyclohexanecarboxylic acid, an analogue of the inhibitory neurotransmitter  $\gamma$ -aminobutyric acid (GABA).<sup>[1][2]</sup> Understanding the fundamental physical properties of the Boc-protected form is essential for its seamless integration into synthetic workflows, particularly in solid-phase peptide synthesis and the development of novel

therapeutics.<sup>[3]</sup> The tert-butyloxycarbonyl (Boc) protecting group ensures stability under many reaction conditions while allowing for facile deprotection under mild acidic conditions, a cornerstone of modern peptide chemistry.<sup>[4][5]</sup>

## Core Physicochemical Properties

The fundamental properties of **cis-3-(Boc-amino)cyclohexanecarboxylic acid** are summarized below. It is critical to note that while some data are derived from experimental measurements, others, particularly boiling point and density, are predicted values from computational models.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO <sub>4</sub>	[3][6]
Molecular Weight	243.30 g/mol	[3][6]
Appearance	White to off-white powder or crystal	[3][7]
Melting Point	143-147 °C	[3][7]
Boiling Point	396.7 ± 31.0 °C (Predicted)	[3][6]
Density	1.12 ± 0.1 g/cm <sup>3</sup> (Predicted)	[3][6]
Water Solubility	Slightly soluble (2.1 g/L at 25 °C)	[6]
Solubility (Organic)	Soluble in Methanol	[3][7]
Acidity Constant (pKa)	4.62 ± 0.10 (Predicted)	[3][7]

## Structural and Spectroscopic Characterization

A thorough understanding of a molecule's structure is impossible without spectroscopic analysis. The following sections detail the expected spectral characteristics of the title compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

- $^1\text{H}$  NMR Analysis: Based on published data for a sample in  $\text{CDCl}_3$ , the following proton signals are observed: a very broad signal from 9.20-10.4 ppm for the carboxylic acid proton (-COOH), singlets at 5.72 and 4.82 ppm likely corresponding to the amide proton (-NH), a multiplet for the methine proton adjacent to the nitrogen (-CH-NH) around 3.67-3.74 ppm, a characteristic singlet for the nine equivalent protons of the Boc group at 1.43 ppm, and a complex series of multiplets for the eight cyclohexyl ring protons between 1.05-2.40 ppm.[2]
- $^{13}\text{C}$  NMR Analysis: Although specific experimental data is not readily available, the carbon spectrum can be predicted. One would expect to see signals for the two carbonyl carbons (carboxylic acid and carbamate) between 170-180 ppm. The quaternary carbon of the Boc group should appear around 80 ppm, with the methyl carbons of the Boc group resonating near 28 ppm. The two methine carbons of the cyclohexane ring (C1 and C3) would be found between 40-60 ppm, and the remaining four methylene carbons of the ring would appear in the 20-40 ppm range.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying key functional groups. The spectrum of **cis-3-(Boc-amino)cyclohexanecarboxylic acid** is dominated by vibrations from the carboxylic acid and the Boc-protected amine.

- O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300  $\text{cm}^{-1}$ , characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
- N-H Stretch: A moderate, sharp peak should appear around 3300-3400  $\text{cm}^{-1}$  corresponding to the N-H stretch of the carbamate.
- C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexane ring and Boc group will be visible just below 3000  $\text{cm}^{-1}$  (typically 2850-2960  $\text{cm}^{-1}$ ).
- C=O Stretches: This region is critical for confirmation. Two distinct carbonyl peaks are expected: one for the carboxylic acid C=O stretch around 1700-1725  $\text{cm}^{-1}$  and another for the carbamate C=O stretch at a slightly lower wavenumber, typically 1680-1700  $\text{cm}^{-1}$ .[8]

- N-H Bend (Amide II): A characteristic N-H bending vibration, often coupled with C-N stretching, appears around  $1520\text{-}1540\text{ cm}^{-1}$ , providing strong evidence for the secondary amide (carbamate) linkage.[8]

## Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak ( $M^+$ ) at  $m/z = 243.3$ . The molecule would readily fragment, with key expected fragments corresponding to:

- Loss of the tert-butyl group:  $[M - 57]^+$
- Loss of the entire Boc group:  $[M - 101]^+$
- Decarboxylation (loss of COOH):  $[M - 45]^+$

## Methodologies for Physicochemical Profiling

Accurate and reproducible measurement of physical properties is the bedrock of chemical process development and formulation. The following section details the standard, self-validating protocols for determining the key physical properties of the title compound.

## Thermal Analysis: Melting Point by DSC

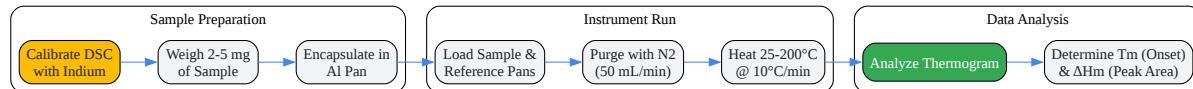
**Expertise & Rationale:** Differential Scanning Calorimetry (DSC) is superior to traditional melting point apparatus as it provides not only the melting temperature ( $T_m$ ) but also the enthalpy of fusion ( $\Delta H_m$ ), offering insights into crystal lattice energy. The extrapolated onset temperature of the melting endotherm is the most accurate representation of the true melting point. A controlled heating rate (e.g.,  $2\text{-}10\text{ }^\circ\text{C/min}$ ) under an inert atmosphere is crucial to prevent thermal decomposition and ensure thermal equilibrium.[9]

### Protocol: Melting Point Determination by DSC

- **Calibration:** Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard ( $T_m = 156.6\text{ }^\circ\text{C}$ ).[9]
- **Sample Preparation:** Accurately weigh 2-5 mg of **cis-3-(Boc-amino)cyclohexanecarboxylic acid** into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

Prepare an identical empty pan to serve as the reference.[10]

- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min to create an inert atmosphere.[9]
- Thermal Program:
  - Equilibrate the cell at 25 °C.
  - Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.[1]
  - Record the heat flow as a function of temperature.
- Data Analysis: Analyze the resulting thermogram. The melting point (T<sub>m</sub>) is determined as the extrapolated onset temperature of the primary endothermic peak. Integrate the peak area to calculate the heat of fusion (ΔH<sub>m</sub>).



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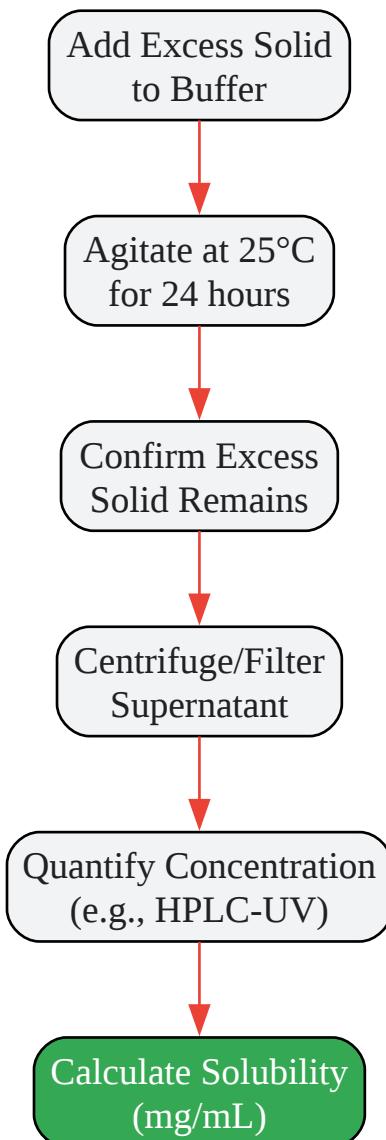
Caption: Workflow for Melting Point Determination by DSC.

## Solubility Profile by Shake-Flask Method

**Expertise & Rationale:** The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[11] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium. It is critical to ensure that excess solid remains, confirming saturation. Separation of the solid phase (e.g., by centrifugation or filtration) before analysis of the supernatant is a crucial step to avoid artificially inflated results.

Protocol: Aqueous Solubility Determination (Shake-Flask)

- Preparation: Add an excess amount of **cis-3-(Boc-amino)cyclohexanecarboxylic acid** (e.g., ~10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the suspension for 24 hours to ensure equilibrium is reached.<sup>[12]</sup> Visually confirm that excess solid remains.
- Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. Clarify the supernatant by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter to remove all undissolved solids.
- Quantification: Accurately dilute the clarified supernatant with a suitable solvent (e.g., methanol or mobile phase). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.
- Calculation: Report the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.



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Caption: Workflow for Shake-Flask Solubility Determination.

## Acidity Constant (pKa) by Potentiometric Titration

**Expertise & Rationale:** Potentiometric titration is a highly precise technique for determining pKa values.[13][14] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal. Maintaining a constant ionic strength and using carbonate-free water and titrant are essential for accuracy.[13][14]

## Protocol: pKa Determination by Potentiometric Titration

- Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[15]
- Sample Preparation: Accurately weigh and dissolve a known amount of **cis-3-(Boc-amino)cyclohexanecarboxylic acid** in a solution of constant ionic strength (e.g., 0.15 M KCl) to achieve a final concentration of approximately 1-10 mM. Purge the solution with nitrogen to remove dissolved CO<sub>2</sub>.[13][15]
- Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with constant stirring. Immerse the calibrated pH electrode.
- Titrant Addition: Add small, precise aliquots of a standardized, carbonate-free strong base titrant (e.g., 0.1 M NaOH) to the sample solution.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of steepest pH change).
- Data Analysis: Plot the pH versus the volume of titrant added. Determine the equivalence point from the inflection point of the curve (often found using the first or second derivative of the plot). The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.[13]

## Stability, Storage, and Safety

**Chemical Stability:** The Boc protecting group is famously labile under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) but is generally stable to bases, nucleophiles, and catalytic hydrogenolysis.[4][5] The compound is stable under recommended storage conditions. [7] Incompatible materials include strong oxidizing agents and strong acids/alkalis.

**Storage:** For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[3][6][7]

**Safety and Handling:**

- GHS Hazard Classification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][16]
- Personal Protective Equipment (PPE): When handling the solid powder, wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

## Conclusion

**Cis-3-(Boc-amino)cyclohexanecarboxylic acid** is a valuable synthetic intermediate whose physical properties are well-defined for its intended applications. It presents as a stable, crystalline solid with a melting point in the range of 143-147 °C and limited aqueous solubility. Its single acidic pKa, predicted to be around 4.6, is characteristic of its carboxylic acid moiety. The spectroscopic and analytical protocols detailed in this guide provide a robust framework for the quality control and rational use of this compound in research and development settings, ensuring that scientists can confidently apply its unique structural attributes to the creation of next-generation pharmaceuticals.

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